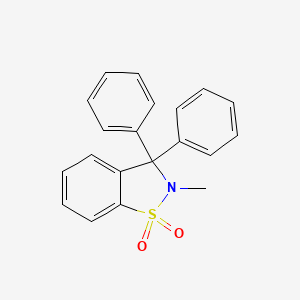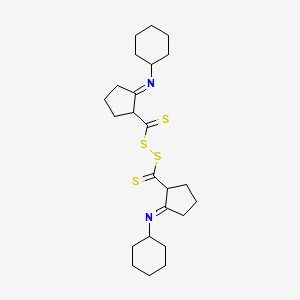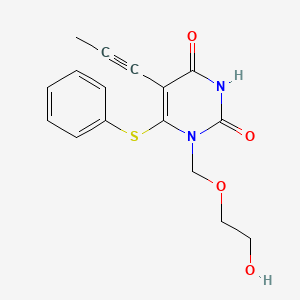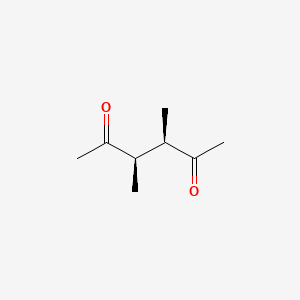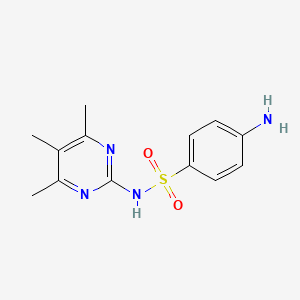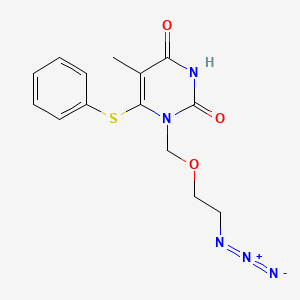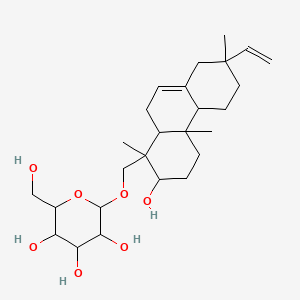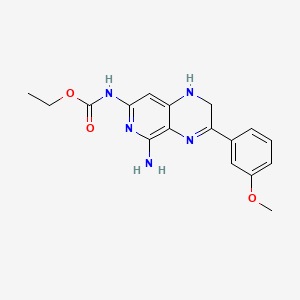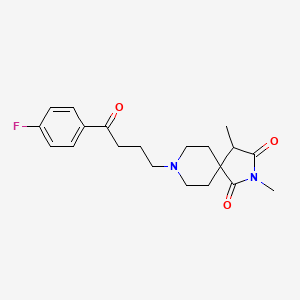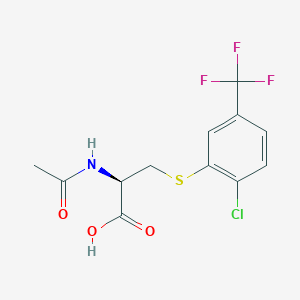
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of L-cysteine and a substituted phenyl group attached to the sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The acetylation can be achieved using acetic anhydride or acetyl chloride under basic conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the phenyl substituent.
Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated derivatives or modified phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. The acetyl group and the substituted phenyl group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the compound can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate cellular signaling pathways and enzyme activities, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-S-phenyl-L-cysteine
- N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
84559-07-9 |
|---|---|
Molekularformel |
C12H11ClF3NO3S |
Molekulargewicht |
341.73 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[2-chloro-5-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-6(18)17-9(11(19)20)5-21-10-4-7(12(14,15)16)2-3-8(10)13/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20)/t9-/m0/s1 |
InChI-Schlüssel |
SLUASYVUYSRWTQ-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


